

Introduction: The Critical Role of a Labeled Internal Standard

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Compound of Interest

Compound Name: *Tris(1,3-dichloro-2-propyl) Phosphate-d15*
Cat. No.: *B12054663*

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Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is an additive flame retardant extensively used in polyurethane foams, plastics, and textiles.[1][2] Its additive nature allows it to leach into the environment, leading to widespread detection in indoor dust, air, and human tissues.[3][4] Due to its classification as a suspected carcinogen, monitoring human exposure and environmental contamination is a significant public health priority.[1][3]

Accurate quantification of TDCPP in complex matrices like wastewater, fish, or human urine relies heavily on stable isotope dilution analysis, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] TDCPP-d15 (CAS No: 1447569-77-8) serves as the ideal internal standard for this purpose. By introducing a known quantity of TDCPP-d15 into a sample, variations in sample extraction, cleanup, and instrument response can be normalized, ensuring highly accurate and precise results. The synthesis of this standard, therefore, requires a robust methodology that guarantees high chemical and isotopic purity.

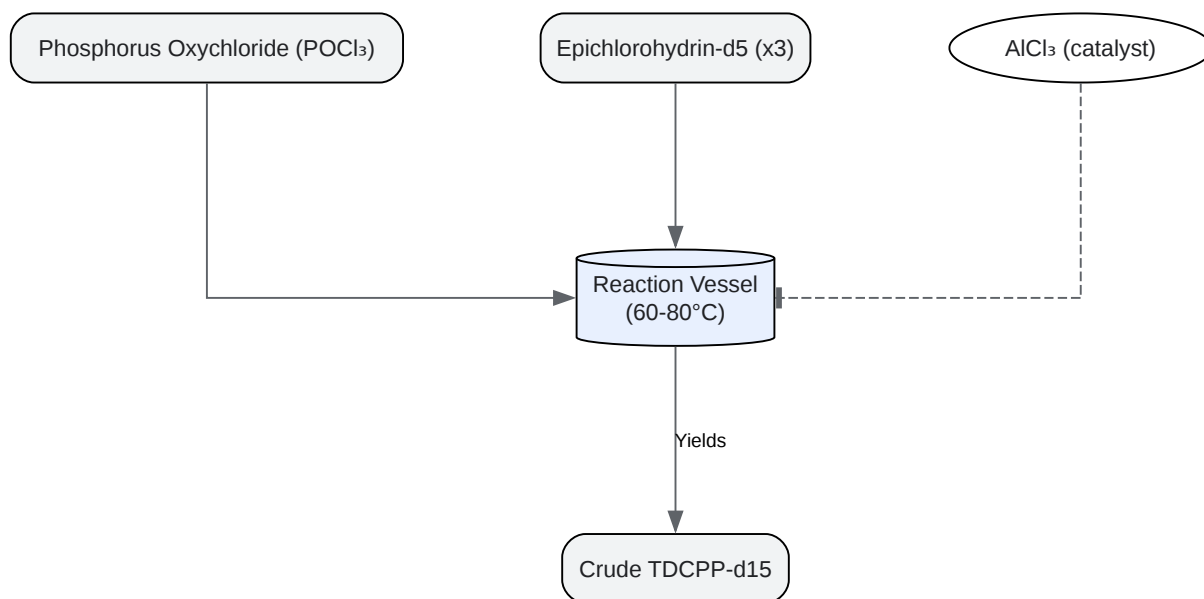
Part 1: Strategic Synthesis of TDCPP-d15

The foundational principle for producing a reliable isotopic standard is to build the deuterium labels into the molecular backbone through chemical synthesis rather than attempting to exchange protons on the final molecule. This "bottom-up" approach ensures the labels are in stable, non-exchangeable positions and provides a defined, high-level of isotopic enrichment.

Chosen Synthetic Pathway: Reaction of Phosphorus Oxychloride with Epichlorohydrin-d5

The most direct and established industrial method for synthesizing TDCPP is the reaction of phosphorus oxychloride (POCl_3) with epichlorohydrin.[2][3] This reaction proceeds via the Lewis acid-catalyzed opening of the epoxide ring. To synthesize the deuterated analog, we adapt this proven methodology by substituting the unlabeled starting material with its deuterated counterpart, epichlorohydrin-d5.

Epichlorohydrin-d5 (CAS No: 69533-54-6) is commercially available with high isotopic purity (≥ 98 atom % D), making it the ideal building block.[6][7] The reaction involves the stoichiometric addition of three equivalents of epichlorohydrin-d5 to one equivalent of phosphorus oxychloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3), to yield the desired tris(1,3-dichloro-2-propyl-d5) phosphate.[8]



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Caption: Proposed synthetic pathway for TDCPP-d15.

Experimental Protocol: Synthesis

Safety Warning: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a suspected carcinogen (H351).[1] Phosphorus oxychloride is highly corrosive and reacts violently with water.

Epichlorohydrin-d5 is toxic and a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

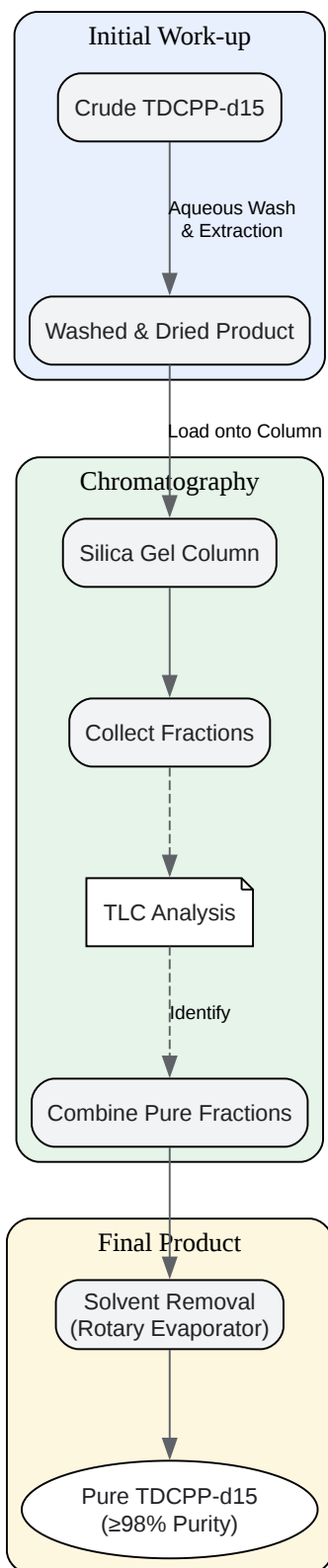
- **Reactor Setup:** Equip a flame-dried, three-necked, 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (filled with calcium chloride), and a thermocouple to monitor the internal temperature. Maintain the system under an inert atmosphere (e.g., dry nitrogen).
- **Reagent Charging:**

- To the flask, add phosphorus oxychloride (POCl_3 ; 15.33 g, 100 mmol).
- Add anhydrous aluminum chloride (AlCl_3 ; 0.40 g, 3 mmol, ~3 mol%) as the catalyst.[8]
- Reaction Execution:
 - Begin stirring and gently heat the mixture to 60°C.
 - Charge the dropping funnel with epichlorohydrin-d5 (29.27 g, 300 mmol).[6]
 - Add the epichlorohydrin-d5 dropwise to the stirred POCl_3 solution over approximately 2-3 hours, carefully controlling the addition rate to maintain the reaction temperature between 60°C and 70°C. The reaction is exothermic.
 - After the addition is complete, increase the temperature to 75-80°C and maintain for an additional 1-2 hours to ensure the reaction goes to completion.[8]
- Reaction Work-up:
 - Cool the reaction mixture to room temperature.
 - Slowly and carefully transfer the viscous crude product into a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of a cold, saturated sodium bicarbonate (NaHCO_3) solution to neutralize the catalyst and any unreacted POCl_3 . Caution: CO_2 evolution.
 - Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude TDCPP-d15 as a viscous, colorless to pale yellow oil.

Part 2: Purification of TDCPP-d15

For its use as an analytical standard, the synthesized TDCPP-d15 must be of the highest purity ($\geq 98.0\%$).^[1] The crude product will contain unreacted starting materials, mono- and di-substituted phosphate esters, and other by-products. A multi-step purification process is

therefore essential. The primary technique for achieving the required purity is silica gel column chromatography, which separates compounds based on their polarity.



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Caption: Multi-step purification workflow for TDCPP-d15.

Experimental Protocol: Purification

- Column Preparation:
 - Prepare a slurry of silica gel (230-400 mesh) in hexane.
 - Pack a glass chromatography column with the slurry to create a stationary phase bed of approximately 30 cm in length for a ~40 g crude product scale.
- Sample Loading:
 - Dissolve the crude TDCPP-d15 oil in a minimal amount of dichloromethane.
 - Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
 - Carefully layer this powder on top of the packed silica gel column.
- Elution:
 - Begin elution with 100% hexane, collecting fractions.
 - Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is:
 - 100% Hexane (2 column volumes)
 - 2% Ethyl Acetate in Hexane (4 column volumes)
 - 5% Ethyl Acetate in Hexane (4 column volumes)
 - 10% Ethyl Acetate in Hexane (until the product has fully eluted)
- Fraction Analysis:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the spots.
- Identify and combine the fractions containing the pure TDCPP-d15 product. The target compound is significantly more polar than the starting epichlorohydrin but should elute before highly polar by-products.
- Final Isolation:
 - Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
 - Place the resulting oil under high vacuum for several hours to remove any residual solvent.
 - The final product should be a clear, viscous liquid. Weigh the product to determine the final yield and submit for quality control analysis.

Part 3: Quality Control and Characterization

The identity, chemical purity, and isotopic enrichment of the final product must be rigorously confirmed. This self-validating system ensures the standard is fit for its purpose in quantitative analysis.

Parameter	Specification	Analytical Method	Purpose
CAS Number	1447569-77-8	-	Unique Identification
Chemical Formula	C ₉ D ₁₅ Cl ₆ O ₄ P	Mass Spectrometry	Elemental Composition
Molecular Weight	~446.00 g/mol	Mass Spectrometry	Confirm Mass
Appearance	Colorless Viscous Liquid	Visual Inspection	Physical State Check
Chemical Purity	≥98.0%	Gas Chromatography (GC-FID/MS)	Quantify Impurities
Isotopic Purity	≥98 atom % D	Mass Spectrometry (MS)	Confirm Deuterium Enrichment
Structural Identity	Conforms to structure	NMR (¹ H, ¹³ C, ³¹ P)	Confirm Molecular Structure

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity.^[1] A GC chromatogram will separate TDCPP-d15 from any volatile impurities. The mass spectrum will confirm the molecular ion peak corresponding to the deuterated product, allowing for confirmation of the isotopic enrichment level.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of significant proton signals, verifying a high degree of deuteration. ³¹P NMR should show a single peak, confirming the presence of a single phosphorus environment. ¹³C NMR can be used for full structural confirmation.

By following this comprehensive guide, laboratories can capably synthesize and purify high-quality TDCPP-d15, an essential tool for advancing research into the environmental fate and human health impacts of organophosphate flame retardants.

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